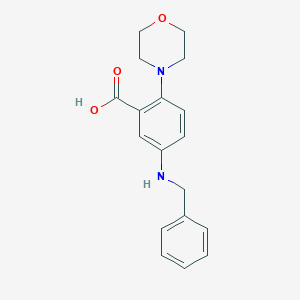

![molecular formula C14H14N2O3 B499484 4-Methoxy-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid CAS No. 876898-13-4](/img/structure/B499484.png)

4-Methoxy-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Methoxy-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid” is a chemical compound with the CAS Number: 883541-81-9. It has a molecular weight of 258.28 and its IUPAC name is 4-methoxy-3-[(4-pyridinylmethyl)amino]benzoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14N2O3/c1-19-13-3-2-11(14(17)18)8-12(13)16-9-10-4-6-15-7-5-10/h2-8,16H,9H2,1H3,(H,17,18). This code provides a specific description of the molecule’s structure, including the positions of the methoxy, amino, and carboxylic acid functional groups .Physical And Chemical Properties Analysis

This compound has a molecular weight of 258.28. Its IUPAC name is 4-methoxy-3-[(4-pyridinylmethyl)amino]benzoic acid .Scientific Research Applications

Corrosion Inhibition

Quinoline derivatives, which share structural similarities with 4-Methoxy-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid, are widely recognized for their effectiveness as anticorrosive agents. These compounds form stable chelating complexes with metal surfaces, providing significant protection against metallic corrosion. The presence of polar substituents, such as methoxy and amino groups, enhances their adsorption and inhibitory performance on metallic surfaces (Verma, Quraishi, & Ebenso, 2020).

Interaction with Metals

Research on the interaction between metals and benzoic acid derivatives (which includes structures similar to the molecule ) has shown that these compounds can significantly alter the electronic systems of biologically important molecules. This alteration affects the molecule's reactivity and stability, offering insights into the development of materials and drugs targeting specific biological receptors or systems (Lewandowski, Kalinowska, & Lewandowska, 2005).

Biological Activities of Carboxylic Acids

A review of natural carboxylic acids, which include benzoic acid derivatives, highlighted their significant antioxidant, antimicrobial, and cytotoxic activities. These activities are highly dependent on the structural configuration of the compounds, indicating the potential for designing molecules with specific biological effects by modifying structural elements like the methoxy or amino groups (Godlewska-Żyłkiewicz et al., 2020).

Pharmacological Impurities and Synthesis

In the realm of pharmacology, studies on the synthesis and identification of impurities in drug formulations reveal the importance of understanding the chemical properties and reactions of compounds like this compound. This knowledge aids in the development of more effective and safer pharmaceuticals by identifying potential impurities and their effects on drug efficacy and safety (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Safety and Hazards

properties

IUPAC Name |

4-methoxy-3-(pyridin-3-ylmethylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-19-13-5-4-11(14(17)18)7-12(13)16-9-10-3-2-6-15-8-10/h2-8,16H,9H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROOPRDHQLJWLMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)NCC2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47203271 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-Bromo-4,5-dimethoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B499403.png)

![5-{[(5-Methyl-2-thienyl)methyl]amino}-2-(4-morpholinyl)benzoic acid](/img/structure/B499406.png)

![5-[(2-Methoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B499408.png)

![5-[(4-Ethylbenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B499409.png)

![5-[(3-Chloro-4-ethoxy-5-methoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B499411.png)

![5-{[(2-Methoxy-1-naphthyl)methyl]amino}-2-(4-morpholinyl)benzoic acid](/img/structure/B499413.png)

![5-[(5-Chloro-2-methoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B499415.png)

![5-[(2-Methylbenzyl)amino]-2-morpholin-4-ylbenzoic acid](/img/structure/B499416.png)

![Benzenemethanol, 4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxy-](/img/structure/B499418.png)

![(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}phenyl)methanol](/img/structure/B499419.png)

![4-amino-N-[2-({[5-(4-bromophenyl)-2-furyl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B499421.png)

![Ethyl 5-[(3-methoxybenzyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B499422.png)

![4-amino-N-[2-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B499424.png)